molecular formula C9H16N2O2 B1519743 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one CAS No. 941672-66-8

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one

Cat. No. B1519743
M. Wt: 184.24 g/mol
InChI Key: HIQIXEFWDLTDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chemical compound with the molecular formula C9H16N2O2 . It has been used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Synthesis Analysis

The synthesis of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one and its derivatives has been explored in various studies . For instance, one study highlighted the repositioning and characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one have been studied . For example, one study discussed the DMPK (drug metabolism and pharmacokinetics) and physicochemical properties of this chemical series .


Physical And Chemical Properties Analysis

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.121177757 g/mol . The compound has a topological polar surface area of 52.6 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a key compound in medicinal chemistry, particularly in the synthesis of diamines. Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, highlighting its value in producing large quantities for pharmaceutical applications (Smaliy et al., 2011).

Nitroxyl Radical Development

The development of nitroxyl radicals, which are important as antioxidants and in polymerization, has been enhanced using piperidine and pyrrolidine derivatives. Kinoshita et al. (2009) focused on the stability of these radicals towards AsA, utilizing tetraethyl-substituted piperidine nitroxyl radical and other derivatives, demonstrating the compound's potential as a new antioxidant or contrast agent in medical imaging (Kinoshita et al., 2009).

Antimicrobial and Anti-fungal Properties

Research by Masila et al. (2020) into the pyrrolidine derivative of a carvotacetone revealed its significant anti-microbial and anti-fungal properties. This study underscores the potential of this compound in developing treatments against various pathogens (Masila et al., 2020).

Conformationally Frozen Peptide Nucleic Acid Backbone

In the field of bioorganic chemistry, the design and synthesis of novel chiral piperidine PNA from naturally occurring 4-hydroxy-L-proline have been reported. This research by Lonkar and Kumar (2004) demonstrates the use of piperidine derivatives in the synthesis of conformationally constrained PNA, which has applications in DNA research (Lonkar & Kumar, 2004).

Antibacterial and Larvicidal Activities

A study by Suresh et al. (2016) on various 2-hydroxypyrrolidine/piperidine derivatives showed that these compounds possess antibacterial properties and can act as larvicidal agents. This highlights their potential in public health applications for controlling bacterial infections and managing insect-borne diseases (Suresh et al., 2016).

Safety And Hazards

The safety and hazards of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one are indicated by the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7/h7-8,10,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQIXEFWDLTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670398
Record name 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one

CAS RN

941672-66-8
Record name 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Mapes, NS Mani - Organic process research & development, 2007 - ACS Publications
… In addition to syntheses of lactams 1 and 2, we also sought a process for the synthesis of the 4-hydroxy-1-piperidin-4-yl-pyrrolidin-2-one (3). The medicinal chemistry route (Scheme 8) …
Number of citations: 8 pubs.acs.org

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